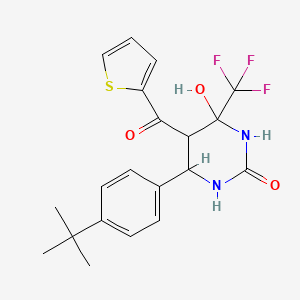
6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C20H21F3N2O3S and its molecular weight is 426.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C18H18F3N3O2S, with a molecular weight of approximately 393.42 g/mol. The presence of the trifluoromethyl group and the thiophene moiety suggests potential interactions with biological targets due to the electron-withdrawing nature of fluorine and the unique properties of thiophene.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene rings have shown antimicrobial properties against various pathogens.
- Anticancer Properties : Some tetrahydropyrimidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The presence of hydroxyl and carbonyl groups may facilitate interactions with enzymes, potentially leading to inhibition of key metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory pathways. For instance, structure-activity relationship studies have shown that modifications in similar compounds can lead to enhanced enzyme inhibition.
- Radical Scavenging : Compounds with hydroxyl groups are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Cellular Uptake : The lipophilicity imparted by the tert-butyl group may enhance cellular uptake, facilitating the compound's action within target cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
- Anticancer Activity : A study conducted on tetrahydropyrimidine derivatives found that certain analogs exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 10 µM to 20 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Effects : Research has demonstrated that compounds containing trifluoromethyl groups can inhibit COX enzymes, leading to reduced prostaglandin synthesis. One study reported a derivative with an IC50 value of 8 µM against COX-2, indicating potential for anti-inflammatory applications .
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
6-(4-tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-18(2,3)12-8-6-11(7-9-12)15-14(16(26)13-5-4-10-29-13)19(28,20(21,22)23)25-17(27)24-15/h4-10,14-15,28H,1-3H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBXUEJPCZJCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














